Brigatinib is a targeted therapy primarily used for the treatment of non-small cell lung cancer (NSCLC) that harbors anaplastic lymphoma kinase (ALK) mutations. It was developed by ARIAD Pharmaceuticals and is marketed under the trade name Alunbrig. This compound is classified as a small molecule inhibitor specifically designed to inhibit ALK, which plays a crucial role in the proliferation and survival of cancer cells. Brigatinib has shown efficacy against various forms of resistance that can develop with other ALK inhibitors, making it a vital option in oncology.
The synthesis of brigatinib involves several key steps, primarily focusing on the formation of its active pharmaceutical ingredient. The process typically begins with the synthesis of N-[2-methoxy-4-[4-(dimethylamino)piperidin-1-yl]aniline] and 2,4,5-trichloropyrimidine. These intermediates are then reacted under controlled conditions to yield brigatinib.
A notable method includes using methyl iodide for radiolabeling brigatinib to create [methylpiperazine-11C]brigatinib, which is valuable for positron emission tomography (PET) imaging studies. The optimal conditions for this reaction involve dimethyl sulfoxide and ethanol at elevated temperatures, promoting product formation while minimizing byproducts .
Brigatinib's molecular structure can be described as follows:
The structure features a bis-anilino-pyrimidine moiety, which provides a U-shaped platform that enhances binding to the ATP site of the ALK protein. Key functional groups include:
Crystallographic studies have confirmed the binding conformation of brigatinib within the ALK kinase domain, revealing insights into its selectivity and potency against various ALK mutations .
Brigatinib undergoes various chemical reactions during its synthesis and metabolism. The primary metabolic pathway involves N-demethylation, resulting in the formation of N-desmethyl brigatinib, which retains some biological activity but is less potent than the parent compound. This metabolite accounts for approximately 3% of circulating activity, while unchanged brigatinib constitutes about 92% .
In addition to metabolic processes, brigatinib has been shown to interact with multiple kinases in vitro, demonstrating its broad-spectrum inhibitory effects on ALK and other related pathways .
Brigatinib functions as an ATP-competitive inhibitor of ALK. By binding to the ATP-binding pocket of the ALK kinase domain, brigatinib prevents phosphorylation of downstream signaling proteins that are essential for cell proliferation and survival. This inhibition leads to reduced growth of cancer cells expressing ALK fusions or mutations.
The compound has demonstrated remarkable potency against various ALK mutations, including those associated with resistance to first-generation inhibitors like crizotinib. The half-maximal inhibitory concentration (IC50) values for brigatinib range from 0.6 nmol/L to approximately 6.6 nmol/L depending on the specific mutation being targeted .
Brigatinib exhibits several notable physical and chemical properties:
These properties are critical for its formulation as an oral medication and its effectiveness in clinical applications .
Brigatinib is primarily used in clinical oncology for treating patients with advanced or metastatic NSCLC who have previously been treated with crizotinib or other therapies targeting ALK. Its ability to overcome resistance mechanisms makes it particularly valuable in personalized medicine approaches.
Furthermore, ongoing research explores its potential applications in combination therapies with other agents targeting different pathways involved in tumor growth and metastasis . Studies have also investigated its use as a PET imaging agent to non-invasively assess tumor characteristics based on ALK mutation status .
CAS No.: 3089-11-0
CAS No.: 132741-81-2
CAS No.:
CAS No.: 82388-11-2
CAS No.: 62690-67-9